molecular formula C18H14N4O4S B7480342 N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No. B7480342
M. Wt: 382.4 g/mol
InChI Key: MEIJKMKFRAYSDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways within cells.
Biochemical and Physiological Effects:
N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been found to have a variety of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, the induction of apoptosis in cancer cells, and the activation of the JNK signaling pathway.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide in lab experiments is its ability to selectively inhibit specific enzymes and signaling pathways. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, including further investigation of its mechanism of action, development of more selective inhibitors based on its structure, and exploration of its potential as an anticancer agent. Additionally, its use as a fluorescent probe for detecting reactive oxygen species in cells could be further optimized and expanded to other applications.

Synthesis Methods

The synthesis of N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide, followed by the addition of acetic anhydride and 4-acetamidophenyl isothiocyanate. The resulting product is then purified through recrystallization.

Scientific Research Applications

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species in cells, as an inhibitor of protein tyrosine phosphatases, and as a potential anticancer agent.

properties

IUPAC Name

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c1-11(23)19-14-6-2-12(3-7-14)16-10-27-18(20-16)21-17(24)13-4-8-15(9-5-13)22(25)26/h2-10H,1H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIJKMKFRAYSDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

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